N-[2-(4-benzylpiperidino)-2-oxoethyl]-2-pyrazinecarboxamide
CAS No.:
Cat. No.: VC14950348
Molecular Formula: C19H22N4O2
Molecular Weight: 338.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C19H22N4O2 |
|---|---|
| Molecular Weight | 338.4 g/mol |
| IUPAC Name | N-[2-(4-benzylpiperidin-1-yl)-2-oxoethyl]pyrazine-2-carboxamide |
| Standard InChI | InChI=1S/C19H22N4O2/c24-18(14-22-19(25)17-13-20-8-9-21-17)23-10-6-16(7-11-23)12-15-4-2-1-3-5-15/h1-5,8-9,13,16H,6-7,10-12,14H2,(H,22,25) |
| Standard InChI Key | HXMYDKZPVRDYBW-UHFFFAOYSA-N |
| Canonical SMILES | C1CN(CCC1CC2=CC=CC=C2)C(=O)CNC(=O)C3=NC=CN=C3 |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
N-[2-(4-Benzylpiperidino)-2-oxoethyl]-2-pyrazinecarboxamide (molecular formula: C₁₉H₂₂N₄O₂) features a 4-benzylpiperidine group attached to a pyrazinecarboxamide unit via a ketone-containing ethyl bridge. The benzylpiperidine component contributes lipophilicity, while the pyrazine ring introduces hydrogen-bonding capabilities, critical for target engagement .
Table 1: Key Molecular Properties
The SMILES notation and InChIKey provide unambiguous representations of its stereochemistry and functional group arrangement, essential for database searches and computational modeling .
Spectroscopic and Computational Data
Density functional theory (DFT) calculations predict a logP value of 1.6, indicating moderate lipophilicity suitable for blood-brain barrier penetration . Nuclear magnetic resonance (NMR) studies of analogous compounds suggest distinct proton environments for the piperidine methylene (δ 2.4–3.1 ppm) and pyrazine aromatic protons (δ 8.6–9.2 ppm). Mass spectrometry confirms the molecular ion peak at m/z 338.17 ([M+H]⁺), consistent with its molecular formula .
Synthesis and Manufacturing
Synthetic Pathways
The synthesis of N-[2-(4-benzylpiperidino)-2-oxoethyl]-2-pyrazinecarboxamide typically involves a three-step sequence:
-
Benzylpiperidine Activation: 4-Benzylpiperidine reacts with chloroacetyl chloride to form 2-chloro-N-(4-benzylpiperidin-1-yl)acetamide.
-
Amide Coupling: The chloro intermediate undergoes nucleophilic substitution with 2-pyrazinecarboxylic acid in the presence of N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).
-
Purification: Crude product is purified via column chromatography (silica gel, ethyl acetate/hexane) to achieve >95% purity.
Table 2: Optimized Reaction Conditions
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| 1 | Chloroacetyl chloride, DCM, 0°C | 78 |
| 2 | DCC/DMAP, THF, reflux | 65 |
| 3 | Column chromatography | 92 |
Scalability and Industrial Relevance
Kilogram-scale production employs continuous flow reactors to enhance reproducibility, reducing side product formation (e.g., over-alkylation) by 40% compared to batch methods. Regulatory-compliant synthesis adheres to ICH Q11 guidelines, ensuring suitability for preclinical testing.
Biological Activity and Mechanism
Enzyme Inhibition Profiling
In vitro assays demonstrate dose-dependent monoamine oxidase (MAO) inhibition (IC₅₀ = 12.3 µM for MAO-B), comparable to the reference inhibitor selegiline (IC₅₀ = 9.8 µM) . Molecular docking reveals hydrogen bonds between the pyrazine ring and MAO-B’s FAD-binding site (PDB: 2V5Z), while the benzyl group occupies a hydrophobic pocket.
Table 3: Selectivity Profile Against Neurotransmitter Targets
| Target | IC₅₀ (µM) | Selectivity Ratio (MAO-B/Other) |
|---|---|---|
| MAO-B | 12.3 | 1.0 |
| MAO-A | 89.7 | 7.3 |
| Acetylcholinesterase | >100 | >8.1 |
Neuroprotective Effects
In MPTP-induced Parkinson’s disease models, the compound reduces dopaminergic neuron loss by 62% at 10 mg/kg (oral), correlating with increased striatal dopamine levels (1.8-fold vs. control) . Transcriptomic analysis identifies upregulation of DJ-1 and PINK1, genes implicated in mitochondrial quality control.
Pharmacokinetics and Toxicity
ADME Properties
-
Absorption: Caco-2 permeability assay indicates moderate absorption (Papp = 8.2 × 10⁻⁶ cm/s).
-
Metabolism: Hepatic microsomal studies show cytochrome P450 3A4-mediated oxidation to N-oxide and debenzylated metabolites .
-
Excretion: 74% renal excretion within 24 h in rats, with a terminal half-life (t₁/₂) of 4.3 h.
Research Applications and Future Directions
Drug Development
The compound serves as a lead structure for:
-
MAO-B Inhibitors: Structural optimization to enhance selectivity (e.g., fluorination at the benzyl para-position).
-
Anticancer Agents: Pyrazine derivatives exhibit in vitro activity against glioblastoma cells (U87 MG, IC₅₀ = 18.4 µM).
Chemical Biology Tools
Photoaffinity labeling probes incorporating an azide group at the pyrazine C5 position enable target deconvolution in live-cell imaging .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume